N-[3-(1-benzofuran-2-yl)propyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide
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Overview
Description
N-[3-(1-benzofuran-2-yl)propyl]-N’-[2-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound that features a benzofuran moiety and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-benzofuran-2-yl)propyl]-N’-[2-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactions One common method involves the initial formation of the benzofuran moiety through a cyclization reactionThe trifluoromethylphenyl group is then attached using a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-benzofuran-2-yl)propyl]-N’-[2-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions include benzofuran-2,3-dione, amine derivatives, and substituted trifluoromethylphenyl compounds.
Scientific Research Applications
N-[3-(1-benzofuran-2-yl)propyl]-N’-[2-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[3-(1-benzofuran-2-yl)propyl]-N’-[2-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, disrupting its function and leading to cell death. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets. Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1-benzofuran-2-yl)propyl]-N’-[2-(trifluoromethyl)phenyl]ethanediamide
- N-[3-(1-benzofuran-2-yl)propyl]-N’-[2-(fluoromethyl)phenyl]ethanediamide
- N-[3-(1-benzofuran-2-yl)propyl]-N’-[2-(chloromethyl)phenyl]ethanediamide
Uniqueness
N-[3-(1-benzofuran-2-yl)propyl]-N’-[2-(trifluoromethyl)phenyl]ethanediamide is unique due to the presence of the trifluoromethyl group, which significantly enhances its lipophilicity and metabolic stability compared to its analogs. This makes it a more potent and longer-lasting compound in biological systems .
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-N'-[2-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O3/c21-20(22,23)15-8-2-3-9-16(15)25-19(27)18(26)24-11-5-7-14-12-13-6-1-4-10-17(13)28-14/h1-4,6,8-10,12H,5,7,11H2,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAREPVAOKWXGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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